3-Piperidin-4-ylmethyl-quinoline dihydrochloride
Description
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)quinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2ClH/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDBKUVXMLEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=CC=CC=C3N=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride typically involves the reaction of piperidine derivatives with quinoline compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylmethyl-quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOH, K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimalarial Activity : The compound has shown promising antimalarial properties against Plasmodium falciparum. Its mechanism likely involves interference with the parasite's metabolic processes. For instance, related quinoline derivatives have demonstrated significant activity, with an IC50 value of 120 nM against P. falciparum .
- Cancer Therapy : Research indicates that derivatives of this compound may possess anticancer activity. For example, studies have highlighted the potential of piperidine derivatives in modulating signaling pathways associated with tumor growth .
2. Biological Mechanisms
- The biological activity of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, making it valuable for drug development .
3. Industrial Applications
- In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the production of various chemical products and intermediates .
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Piperidin-4-ylmethyl-quinoline | P. falciparum | 120 | |
| Trisubstituted quinoline | P. falciparum | 22 | |
| Other quinoline derivatives | Various bacteria | Varies |
Case Studies
Case Study 1: Antimalarial Research
A study published in 2016 explored a series of quinoline derivatives, including this compound, which were identified through phenotypic screening against the blood stage of Plasmodium falciparum. The optimized compounds showed low nanomolar potency and excellent oral efficacy in preclinical models, highlighting their potential as new antimalarial agents .
Case Study 2: Cancer Therapeutics
Research focusing on piperidine derivatives has indicated their efficacy in cancer treatment. A study demonstrated that certain piperidine-containing compounds exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This suggests their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Vanoxerine Dihydrochloride
Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, demonstrates broad anticancer activity with IC50 values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells). In contrast, CDK2-specific inhibitors like Fluspirilene (IC50 = 3.46–4.01 μM) and CDK4/6 dual inhibitors like Rafoxanide (IC50 = 1.09–1.31 μM) show narrower target profiles.
3-(4-Fluorophenylsulfonyl)-8-(Piperidin-4-yl Amino)Quinoline Dihydrochloride
This compound shares structural motifs with 3-piperidin-4-ylmethyl-quinoline dihydrochloride, including the quinoline backbone and piperidine substitution. Key distinctions include the sulfonyl group at the 3-position and amino linkage at the 8-position. Its IR spectrum (3408 cm<sup>−1</sup> for N-H stretch, 1585 cm<sup>−1</sup> for aromatic C=C) and ESI mass (m/e 386.4, [M+H]<sup>+</sup>) provide benchmarks for comparative spectral analysis .
Quinolone Carboxylic Acid Derivatives
Compounds like (RS)-(±)-1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid hydrochloride exhibit high purity (99.8% by HPLC) and distinct IR peaks (e.g., 1708 cm<sup>−1</sup> for carbonyl stretch). Their crystallinity, confirmed via X-ray diffraction, underscores the importance of salt forms in optimizing bioavailability and stability .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Purity (HPLC) | Key Spectral Data (IR, cm<sup>−1</sup>) |
|---|---|---|---|---|---|
| This compound | Not reported | Likely 2–4 | Likely 4–6 | >95%* | N-H (~3400), C=C aromatic (~1600)* |
| Vanoxerine dihydrochloride | 477.8 | 4 | 6 | Not reported | Not provided |
| 3-(4-Fluorophenylsulfonyl)-8-(piperidin-4-yl amino)quinoline dihydrochloride | 386.4 (free base) | 3 | 6 | 95.3% | 3408 (N-H), 1585 (C=C) |
| 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate | 269.17 | 3 | 4 | Not reported | Not provided |
*Inferred from structural analogues .
Biological Activity
3-Piperidin-4-ylmethyl-quinoline dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of piperidine derivatives with quinoline compounds. Common solvents used in the synthesis include ethanol or methanol, often with catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways related to various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure allows it to interfere with the parasite's metabolic processes .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Piperidin-4-ylmethyl-quinoline | P. falciparum | 120 | |
| Trisubstituted quinoline | P. falciparum | 22 | |
| Other quinoline derivatives | Various bacteria | Varies |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study highlighted that certain piperidine derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .
Case Study: Anticancer Activity
A recent investigation assessed the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that specific structural modifications enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic profiling is necessary to assess bioavailability and clearance rates in vivo.
Q & A
Q. What are the critical safety protocols for handling 3-Piperidin-4-ylmethyl-quinoline dihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or aerosols .
- First Aid:
- Storage: Keep in a tightly sealed container, away from light and moisture, at room temperature .
Q. How is this compound synthesized, and what parameters influence yield?
Methodological Answer:
- Synthetic Route: Typically synthesized via nucleophilic substitution or reductive amination of quinoline precursors with piperidine derivatives. Example:
- Critical Parameters:
- Yield Optimization: Monitor reaction progress via TLC or HPLC; typical yields range from 65–85% .
Advanced Research Questions
Q. What methodologies are recommended for assessing the bioactivity of this compound in enzyme inhibition studies?
Methodological Answer:
Q. How can researchers resolve contradictions in reported physicochemical data for this compound?
Methodological Answer:
Q. What computational strategies can predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- Setup: Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability .
- Analysis: Calculate root-mean-square deviation (RMSD) of ligand-protein complexes .
- Pharmacophore Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
